(2S)-2-[[3-[[5-[4-(aminomethyl)phenyl]-2,3-dihydro-1-benzofuran-7-yl]sulfonylamino]thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;dihydrochloride
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Overview
Description
EG01377 (dihydrochloride) is a potent, bioavailable, and selective inhibitor of neuropilin-1 (NRP1). It has a dissociation constant (Kd) of 1.32 μM and an inhibitory concentration (IC50) of 609 nM for both NRP1-a1 and NRP1-b1 . This compound exhibits antiangiogenic, antimigratory, and antitumor effects .
Preparation Methods
The synthetic routes and reaction conditions for EG01377 (dihydrochloride) are not explicitly detailed in the available literature. it is known that the compound is synthesized and purified to achieve a high level of bioavailability and selectivity . Industrial production methods likely involve standard organic synthesis techniques, followed by purification processes to ensure the compound’s efficacy and purity.
Chemical Reactions Analysis
EG01377 (dihydrochloride) undergoes several types of chemical reactions, primarily involving its interaction with vascular endothelial growth factor A (VEGF-A) and neuropilin-1 (NRP1). The compound inhibits VEGF-A stimulated tyrosine phosphorylation of VEGF-R2/KDR . Common reagents and conditions used in these reactions include concentrations of 3-30 μM for in vitro studies . Major products formed from these reactions include reduced HUVEC cell migration and delayed VEGF-induced wound closure .
Scientific Research Applications
EG01377 (dihydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a selective inhibitor in studies involving neuropilin-1 (NRP1).
Biology: Investigated for its effects on cell migration, angiogenesis, and tumor growth.
Medicine: Explored for potential therapeutic applications in cancer treatment due to its antiangiogenic and antitumor properties
Industry: Utilized in the development of new drugs targeting neuropilin-1 (NRP1) and related pathways
Mechanism of Action
EG01377 (dihydrochloride) exerts its effects by selectively inhibiting neuropilin-1 (NRP1). This inhibition blocks the production of transforming growth factor beta (TGFβ) by NRP1+ regulatory T-cells in the presence of tumor cell-derived factors . The compound also reduces VEGF-induced angiogenesis and cell migration by inhibiting VEGF-A stimulated tyrosine phosphorylation of VEGF-R2/KDR .
Comparison with Similar Compounds
EG01377 (dihydrochloride) is unique due to its high selectivity and potency as a neuropilin-1 (NRP1) inhibitor. Similar compounds include:
EG00229: Another NRP1 inhibitor with similar antiangiogenic and antitumor effects.
Traxivitug: A compound targeting the same pathway but with different molecular interactions.
BDC2.5 mimotope: Another inhibitor with comparable bioactivity.
EG01377 (dihydrochloride) stands out due to its specific binding affinity and efficacy in reducing cell migration and angiogenesis .
Properties
IUPAC Name |
(2S)-2-[[3-[[5-[4-(aminomethyl)phenyl]-2,3-dihydro-1-benzofuran-7-yl]sulfonylamino]thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O6S2.2ClH/c27-14-15-3-5-16(6-4-15)18-12-17-7-10-38-22(17)21(13-18)40(36,37)32-19-8-11-39-23(19)24(33)31-20(25(34)35)2-1-9-30-26(28)29;;/h3-6,8,11-13,20,32H,1-2,7,9-10,14,27H2,(H,31,33)(H,34,35)(H4,28,29,30);2*1H/t20-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFLTIBQQSYBQT-FJSYBICCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2S(=O)(=O)NC3=C(SC=C3)C(=O)NC(CCCN=C(N)N)C(=O)O)C4=CC=C(C=C4)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C1C=C(C=C2S(=O)(=O)NC3=C(SC=C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)C4=CC=C(C=C4)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32Cl2N6O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.